molecular formula C9H14N2O2 B174402 tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate CAS No. 186551-70-2

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No. B174402
M. Wt: 182.22 g/mol
InChI Key: ODYFCIJRCTUHSV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H14N2O2 . It is also known as 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported, which involves a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including [3 + 2] cycloaddition, condensation, and reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” include a molecular weight of 182.220 Da, a density of 1.1±0.1 g/cm3, a boiling point of 317.7±30.0 °C at 760 mmHg, and a melting point of 150°C to 156°C .

Scientific Research Applications

  • Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application Summary : This compound was synthesized in a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Method of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
    • Results : The methodology is distinguished by its operational easiness, short reaction time, and the isolation and purification of the aldimine intermediate is not required .
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

    • Application Summary : This compound was synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde .
    • Method of Application : The synthesis was carried out in methanol using magnesium sulfate as a drying agent .
    • Results : The N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
  • Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application Summary : This compound was synthesized from commercially available starting material using inexpensive reagents via an efficient and selective protocol .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The structure of the synthesized compound was fully characterized, but the source did not provide specific results or outcomes .
  • Synthesis of Pyrazole Derivatives

    • Application Summary : Pyrazole derivatives have been synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Method of Application : The specific methods of application or experimental procedures vary depending on the specific pyrazole derivative being synthesized .
    • Results : The synthesis of pyrazole derivatives has advanced significantly over the years, with numerous scientists worldwide contributing to the methodologies and applications of these compounds .
  • Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application Summary : This compound was synthesized from commercially available starting material using inexpensive reagents via an efficient and selective protocol .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The structure of the synthesized compound was fully characterized, but the source did not provide specific results or outcomes .
  • Synthesis of Pyrazole Derivatives

    • Application Summary : Pyrazole derivatives have been synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Method of Application : The specific methods of application or experimental procedures vary depending on the specific pyrazole derivative being synthesized .
    • Results : The synthesis of pyrazole derivatives has advanced significantly over the years, with numerous scientists worldwide contributing to the methodologies and applications of these compounds .

Safety And Hazards

“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The increasing popularity of pyrazoles in several fields of science suggests that “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” and similar compounds will continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

properties

IUPAC Name

tert-butyl 3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFCIJRCTUHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610295
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

CAS RN

186551-70-2
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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